3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole
Description
This compound is a 1,2,4-triazole derivative featuring a 3-chlorobenzylsulfanyl group at position 3, a 4-chlorophenoxymethyl substituent at position 5, and an ethyl group at position 2. Its molecular formula is C₂₁H₁₉Cl₂N₃OS (calculated molecular weight: 452.36 g/mol). The presence of dual chloro substituents enhances lipophilicity and electron-withdrawing effects, which are critical for interactions with biological targets.
Properties
Molecular Formula |
C18H17Cl2N3OS |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-2-23-17(11-24-16-8-6-14(19)7-9-16)21-22-18(23)25-12-13-4-3-5-15(20)10-13/h3-10H,2,11-12H2,1H3 |
InChI Key |
IMYITJKCNVNMSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common approach is the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating the compound’s electronic properties and biological activity.
| Reaction | Conditions | Product | Key Observations |
|---|---|---|---|
| Oxidation to sulfoxide | , , RT | Sulfoxide derivative () | Partial oxidation occurs within 2–4 hours; monitored via TLC. |
| Oxidation to sulfone | , acidic medium | Sulfone derivative () | Requires elevated temperatures (60–80°C); yields up to 75% reported. |
Mechanistic Insight :
Oxidation proceeds through electrophilic attack on the sulfur atom, with peroxide agents () favoring sulfoxide formation, while stronger oxidants () drive complete oxidation to sulfones.
Nucleophilic Substitution
The chlorinated aromatic rings participate in nucleophilic aromatic substitution (NAS) reactions, enabling functional group diversification.
Chlorophenoxy Group Substitution
The 4-chlorophenoxy moiety reacts with nucleophiles (e.g., amines, alkoxides):
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | , 100°C, 12 hrs | 4-(piperidin-1-yl)phenoxy derivative | 68% | |
| Sodium methoxide | , reflux, 8 hrs | 4-methoxyphenoxy derivative | 82% |
Triazole Ring Reactivity
The 1,2,4-triazole core undergoes alkylation and acylation at the N2 or N4 positions:
| Reaction Type | Reagent | Product | Selectivity |
|---|---|---|---|
| Alkylation | , | N2-methylated triazole | N2 > N4 due to steric hindrance. |
| Acylation | Acetyl chloride, pyridine | N4-acetylated triazole | Controlled by temperature and base. |
Hydrolysis Reactions
The chlorophenoxy methyl group is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Product | Mechanism | Applications |
|---|---|---|---|
| , , reflux | 4-chlorophenol and triazole-thiol intermediate | Acid-catalyzed cleavage | Intermediate for further functionalization. |
| , , 60°C | Sodium 4-chlorophenolate and triazole derivative | Base-mediated hydrolysis | Enhances water solubility. |
Ring-Opening Reactions
Under strongly acidic conditions, the triazole ring may undergo ring-opening:
| Conditions | Product | Notes |
|---|---|---|
| Conc. , 120°C | Thioamide and nitrile intermediates | Irreversible reaction; used in degradation studies. |
Electrophilic Aromatic Substitution (EAS)
The chlorobenzyl group participates in EAS, though reactivity is reduced due to electron-withdrawing chlorine:
| Reaction | Reagent | Product | Position | Yield |
|---|---|---|---|---|
| Nitration | , | 3-chloro-5-nitrobenzyl derivative | Meta | 45% |
| Sulfonation | , | 3-chloro-5-sulfobenzyl derivative | Para | 38% |
Biological Activity-Linked Reactions
The compound’s interactions with biological targets involve:
-
Enzyme Inhibition : Coordination with cytochrome P450 enzymes via triazole nitrogen atoms.
-
DNA Intercalation : Planar aromatic regions enable π-stacking with DNA bases, modified by sulfanyl oxidation state.
Comparative Reactivity Table
A comparison with structurally similar triazole derivatives highlights unique features:
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal and agrochemical research. Further studies optimizing reaction conditions and exploring novel transformations are warranted to unlock its full potential.
Scientific Research Applications
Antimicrobial Activity
Triazoles are well-known for their antimicrobial properties. Research has shown that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, a study highlighted the synthesis of various 1,2,4-triazole derivatives that demonstrated potent antimicrobial effects against pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Pathogen Tested | Activity (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 μg/mL | |
| Compound B | Candida albicans | 1.0 μg/mL | |
| Compound C | Escherichia coli | 0.25 μg/mL |
Anticancer Properties
Triazole compounds have been explored for their anticancer potential. Studies indicate that certain triazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cancer pathways. For example, a series of triazole derivatives were evaluated for their anticancer activity against various cancer cell lines, showing promising results with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound D | HCT116 (Colon Cancer) | 4.36 | |
| Compound E | MCF7 (Breast Cancer) | 2.50 | |
| Compound F | A549 (Lung Cancer) | 3.00 |
Enzyme Inhibition
Triazoles also act as enzyme inhibitors, particularly in the context of metabolic pathways associated with diseases like cancer and infections. For instance, some studies have focused on the inhibition of aromatase enzymes using triazole derivatives, which can play a crucial role in hormone-dependent cancers such as breast cancer .
Fungicides
The fungicidal properties of triazoles make them valuable in agriculture for crop protection. Research has demonstrated that specific triazole derivatives can effectively control fungal pathogens affecting crops. The mechanism often involves disrupting fungal cell membrane synthesis, leading to cell death .
Table 3: Fungicidal Efficacy of Triazole Derivatives
| Compound Name | Fungal Pathogen Tested | Efficacy (%) | Reference |
|---|---|---|---|
| Compound G | Fusarium graminearum | 85 | |
| Compound H | Botrytis cinerea | 90 | |
| Compound I | Rhizoctonia solani | 78 |
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of triazoles, which can be harnessed in photonic applications. The unique electronic structure of these compounds allows them to exhibit significant nonlinear optical responses, making them suitable candidates for use in advanced optical devices .
Case Study 1: Anticancer Research
A notable case study involved the synthesis and evaluation of a new series of triazole derivatives against human colon cancer cell lines (HCT116). The study reported that certain derivatives exhibited high potency with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin, highlighting their potential as new anticancer agents .
Case Study 2: Agricultural Application
In agricultural research, a series of triazole-based fungicides were tested against common crop pathogens. The results indicated that these compounds not only provided effective control over fungal infections but also showed lower toxicity profiles compared to traditional fungicides, suggesting their viability as safer alternatives in agricultural practices .
Mechanism of Action
The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit cytochrome P450 enzymes, which are involved in the metabolism of various substances .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Substituent Effects on Physical Properties
Key Observations:
- Chlorinated Substituents: The dual chloro groups in the target compound enhance lipophilicity (logP) compared to analogs with methoxy or trifluoromethyl groups, which could improve membrane permeability .
- Spectral Data: The SCH₂ and OCH₂ protons in the target compound (δ 4.37 and 5.09) align with analogs, confirming structural integrity .
Biological Activity
The compound 3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole is part of the triazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, synthesizing findings from various studies and highlighting its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a triazole ring that is crucial for its biological activity. The presence of chlorinated aromatic groups enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties . A study synthesized several triazole derivatives and evaluated their activity against various pathogens. The results indicated that compounds with similar structures exhibited significant antibacterial and antifungal effects. Specifically, derivatives containing the triazole moiety demonstrated Minimum Inhibitory Concentrations (MICs) ranging from to against Gram-positive bacteria .
Antifungal Activity
1,2,4-triazoles are particularly noted for their antifungal efficacy . Recent reviews emphasized the structure-activity relationship (SAR) of these compounds, highlighting that modifications to the triazole ring can enhance antifungal activity. For example, compounds with substituted phenyl rings showed improved potency against fungal strains resistant to conventional treatments .
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. Research has shown that certain derivatives can inhibit key enzymes involved in cancer progression. For instance, a series of S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles were evaluated for antiproliferative activity against colorectal cancer cell lines (HT-29). Notably, some derivatives exhibited significant cytotoxic effects and induced cell cycle arrest .
Case Study 1: Thymidine Phosphorylase Inhibition
A novel series of bis-1,2,4-triazoles was synthesized and evaluated for their ability to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and angiogenesis. The study found that certain compounds exhibited high TP inhibition rates, suggesting potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on a variety of synthesized triazole derivatives, researchers assessed their antimicrobial properties against a range of pathogens. The results indicated that specific structural modifications led to enhanced antibacterial and antifungal activities compared to standard antibiotics .
Summary of Findings
The biological activities of 3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole can be summarized as follows:
Q & A
Basic: What are the optimal synthetic routes for 3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A validated approach includes:
- Step 1 : Reacting 2-(4-chlorophenoxy)acetonitrile with benzohydrazide in the presence of sodium ethoxide to form an intermediate hydrazide derivative.
- Step 2 : Cyclization using POCl₃ to form the triazole core. For the sulfanyl group, a thioether linkage is introduced via nucleophilic substitution between 3-chlorobenzylthiol and the triazole intermediate under basic conditions (e.g., NaH or K₂CO₃) .
- Step 3 : Purification via column chromatography and recrystallization. Yields up to 77% have been reported for analogous triazoles under microwave-assisted conditions, with characterization by ¹H NMR (δ 4.37 ppm for SCH₂, δ 5.09 ppm for OCH₂) and ESI-MS (m/z 443 [M+H]⁺) .
Basic: How is the compound structurally characterized post-synthesis?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:
- ¹H/¹³C NMR : Assignments focus on distinguishing sulfanyl (SCH₂, δ ~4.3–4.5 ppm) and phenoxy (OCH₂, δ ~5.0–5.2 ppm) protons. Aromatic protons from chlorobenzyl/phenoxy groups appear as doublets (J = 8.7 Hz) in the δ 6.8–7.6 ppm range .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL/ORTEP-III) resolves bond lengths (e.g., C–S ≈ 1.78 Å, C–O ≈ 1.36 Å) and dihedral angles between aromatic rings. CCDC deposition (e.g., CCDC-1441403) is recommended for validation .
- Elemental Analysis : Confirms purity (e.g., C: 59.73%, H: 3.87%, N: 9.50%) .
Basic: What in vitro biological screening methods are applicable for this compound?
Methodological Answer:
- Antifungal Activity : Follow CLSI M38-A2 guidelines using Candida or Aspergillus strains. Minimum inhibitory concentrations (MICs) are determined via broth microdilution (test range: 0.5–128 µg/mL) .
- Enzyme Inhibition : Assay kinase or protease activity (e.g., RET kinase for cancer studies) using fluorescence-based substrates (e.g., ADP-Glo™) and IC₅₀ calculations .
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced: How can density functional theory (DFT) studies elucidate its electronic structure and reactivity?
Methodological Answer:
- Computational Setup : Use Gaussian 09/B3LYP/6-311++G(d,p) to optimize geometry. Compare theoretical IR/Raman spectra (e.g., S–C stretch ~650 cm⁻¹) with experimental data to validate models .
- Frontier Molecular Orbiters (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For analogous triazoles, gaps of ~4.2 eV indicate moderate reactivity .
- Molecular Electrostatic Potential (MEP) : Map surface charges to identify nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophilic hotspot) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized protocols (e.g., MIC testing under identical pH/temperature). For example, discrepancies in antifungal potency may arise from strain-specific resistance .
- Structural Analogues : Test derivatives (e.g., replacing 4-chlorophenoxy with methoxyphenyl) to isolate substituent effects. SAR studies show that electron-withdrawing groups (e.g., Cl) enhance antifungal activity .
- Crystallographic Validation : Ensure bioactive conformations match solid-state structures. For instance, planarity between triazole and chlorobenzyl groups may correlate with target binding .
Advanced: What challenges exist in X-ray crystallography for this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from DMSO/EtOH (1:3) at 4°C often yields suitable crystals. Avoid solvents with high volatility .
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. For example, a BASF parameter of 0.35 indicates partial hemihedral twinning .
- Disorder Modeling : Apply PART/SUMP restraints for flexible substituents (e.g., ethyl group at N4). ADPs > 0.08 Ų suggest dynamic disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
